molecular formula C23H22N4O4 B14412266 N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide CAS No. 81217-03-0

N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide

Cat. No.: B14412266
CAS No.: 81217-03-0
M. Wt: 418.4 g/mol
InChI Key: ZCSBLODOKMSEQP-UHFFFAOYSA-N
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Description

N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide involves multiple steps, including the formation of the isoindolineacetamide core and the subsequent attachment of the antipyrinyl and dioxo groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide include other isoindolineacetamide derivatives and antipyrinyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

81217-03-0

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C23H22N4O4/c1-4-18(26-21(29)16-12-8-9-13-17(16)22(26)30)20(28)24-19-14(2)25(3)27(23(19)31)15-10-6-5-7-11-15/h5-13,18H,4H2,1-3H3,(H,24,28)

InChI Key

ZCSBLODOKMSEQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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